molecular formula C19H18O4 B12940659 4-Methoxyphenethyl 2H-chromene-3-carboxylate

4-Methoxyphenethyl 2H-chromene-3-carboxylate

Cat. No.: B12940659
M. Wt: 310.3 g/mol
InChI Key: SRERWPKDKMIDGU-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl 2H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxyphenethyl group and the carboxylate moiety in this compound enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenethyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is known for its efficiency and simplicity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-speed ball mill mixers for mechanochemical synthesis. This method is environmentally friendly and avoids the use of harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxyphenethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenethyl 2H-chromene-3-carboxylate stands out due to its unique combination of the methoxyphenethyl group and the carboxylate moiety, which enhances its potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound for further exploration .

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H18O4/c1-21-17-8-6-14(7-9-17)10-11-22-19(20)16-12-15-4-2-3-5-18(15)23-13-16/h2-9,12H,10-11,13H2,1H3

InChI Key

SRERWPKDKMIDGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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